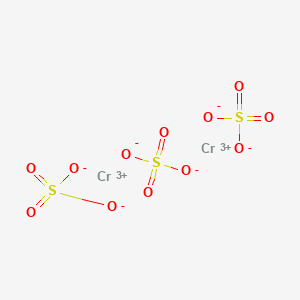
4-(3-(Trifluormethyl)phenyl)piperidin-4-ol-Hydrochlorid
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H14F3NO•HCl and a molecular weight of 281.70 g/mol . This compound is known for its trifluoromethyl group, which imparts unique chemical and physical properties. It is primarily used in research settings and has applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions involving trifluoromethylated compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
C12H14F3NO⋅HClC_{12}H_{14}F_{3}NO \cdot HClC12H14F3NO⋅HCl
and a molecular weight of 281.70 . Here is an overview of its mechanism of action:Target of Action
It’s known that similar compounds have been used in the study of analgesics , suggesting potential targets could be pain receptors or related pathways.
Mode of Action
It’s known that similar compounds have shown analgesic efficacy , indicating that they may interact with their targets to alleviate pain.
Biochemical Pathways
Given its potential analgesic effects , it may influence pathways related to pain perception and response.
Result of Action
It’s known that similar compounds have shown analgesic efficacy , suggesting that they may have effects at both the molecular and cellular level that result in pain relief.
Biochemische Analyse
Biochemical Properties
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with opioid receptors, which are critical in pain management and analgesic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in pain perception and inflammatory responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride exerts its effects through several mechanisms. One primary mechanism involves binding to opioid receptors, which leads to the inhibition or activation of these receptors . This binding interaction can result in changes in gene expression, particularly genes related to pain and inflammation. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, particularly in the context of pain management and inflammation.
Dosage Effects in Animal Models
The effects of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant analgesic effects without adverse side effects . At higher doses, toxic or adverse effects, such as respiratory depression and nausea, have been observed. These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell or organism.
Transport and Distribution
The transport and distribution of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can influence its activity and effectiveness in various biological contexts.
Subcellular Localization
The subcellular localization of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with other biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride typically involves the following steps:
Grignard Reaction: The initial step involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride to form 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.
Catalytic Hydrogenation: The benzyl protecting group is removed through catalytic hydrogenation, yielding 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(3-(trifluoromethyl)phenyl)piperidin-4-one.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted piperidinol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluperidol: A potent antipsychotic with a similar trifluoromethyl group.
4-(Trifluoromethyl)piperidine: Another compound with a trifluoromethyl group, used in the synthesis of dopamine receptor antagonists.
3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride: A structurally related compound with similar chemical properties.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;/h1-3,8,16-17H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKPKQORDCJPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168545 | |
| Record name | 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1683-49-4 | |
| Record name | 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1683-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001683494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1683-49-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WG832TXM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















